methyl 2-{[4-[(hydroxyimino)methyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 2-[4-[(E)-hydroxyiminomethyl]-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]sulfanylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O3S/c1-20-12(9(7-18-22)11(19-20)14(15,16)17)24-10-6-4-3-5-8(10)13(21)23-2/h3-7,22H,1-2H3/b18-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQXIABVJFVJDBS-CNHKJKLMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C=NO)SC2=CC=CC=C2C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C(=N1)C(F)(F)F)/C=N/O)SC2=CC=CC=C2C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-{[4-[(hydroxyimino)methyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate, a complex organic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Structure and Composition
The compound's IUPAC name indicates its complex structure, which includes a pyrazole ring, a hydroxyimino group, and a sulfanyl moiety. The molecular formula is with a molecular weight of approximately 359.32 g/mol .
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₂F₃N₃O₃S |
| Molecular Weight | 359.32 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not yet assigned |
The biological activity of this compound can be attributed to its structural components. The pyrazole ring is known for its diverse pharmacological properties, including anti-inflammatory and analgesic effects. The hydroxyimino group may enhance the compound's interaction with biological targets, potentially leading to increased efficacy against specific diseases.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. These properties are crucial for mitigating oxidative stress in cells, which is linked to various diseases such as cancer and neurodegenerative disorders .
Antimicrobial Activity
Preliminary studies suggest that this compound may exhibit antimicrobial properties. Compounds containing pyrazole derivatives have been shown to inhibit bacterial growth by disrupting cellular processes .
Study 1: Antioxidant Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antioxidant activity of similar pyrazole derivatives. The results indicated that these compounds significantly reduced reactive oxygen species (ROS) levels in vitro, suggesting a protective effect against oxidative damage .
Study 2: Antimicrobial Potential
In another investigation, researchers assessed the antimicrobial efficacy of various pyrazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings revealed that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Table 2: Biological Activities Reported in Literature
| Activity Type | Reference | Findings |
|---|---|---|
| Antioxidant | Journal of Medicinal Chemistry | Significant reduction in ROS levels |
| Antimicrobial | International Journal of Antimicrobial Agents | Effective against S. aureus and E. coli |
Scientific Research Applications
Medicinal Chemistry
Methyl 2-{[4-[(hydroxyimino)methyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate has been investigated for its potential as an anticancer agent. The incorporation of the hydroxyimino group is believed to enhance the compound's ability to interact with biological targets, potentially leading to cytotoxic effects on cancer cells.
Case Study: Anticancer Activity
A study focused on compounds similar to this compound demonstrated significant cytotoxic activity against various human cancer cell lines, including breast and colon cancer cells. The mechanism of action was linked to apoptosis induction and cell cycle arrest, suggesting that this compound could serve as a lead structure for developing new anticancer therapies .
Agricultural Chemistry
Research has also explored the use of this compound in agricultural applications, particularly as a potential pesticide or herbicide. The trifluoromethyl group enhances lipophilicity, improving the compound's ability to penetrate plant tissues and exert herbicidal effects.
Case Study: Herbicidal Activity
In experiments assessing the herbicidal properties of related compounds, this compound exhibited promising results against common agricultural weeds. The studies indicated that the compound disrupts metabolic pathways in plants, leading to effective weed control .
Material Science
The unique chemical structure of this compound has led to its investigation in material science as a potential additive in polymer formulations. Its properties may enhance thermal stability and mechanical strength.
Case Study: Polymer Additives
Research into polymer composites incorporating this compound revealed improved thermal resistance and mechanical properties compared to standard formulations. This suggests potential applications in creating high-performance materials for various industrial uses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
